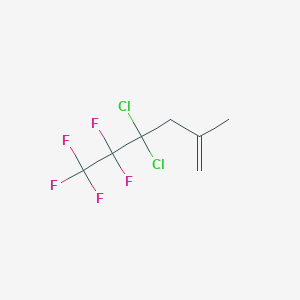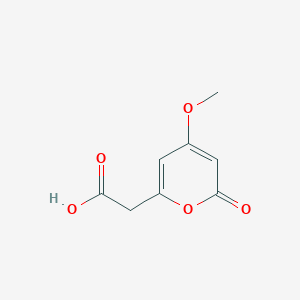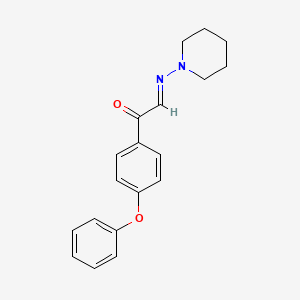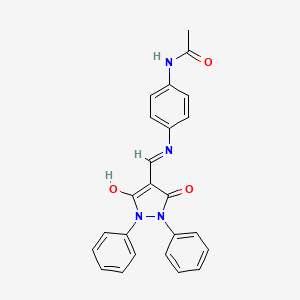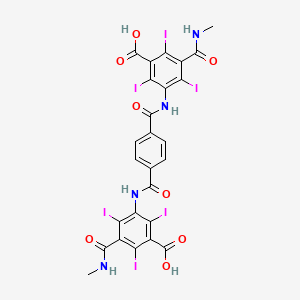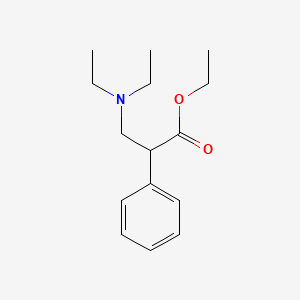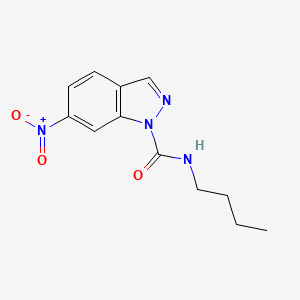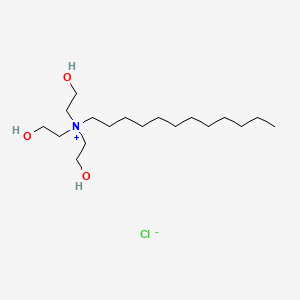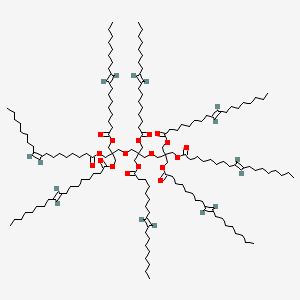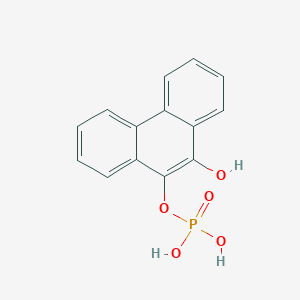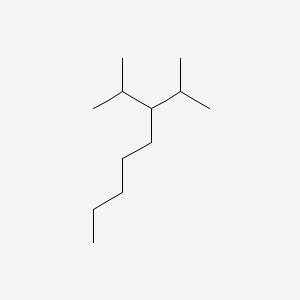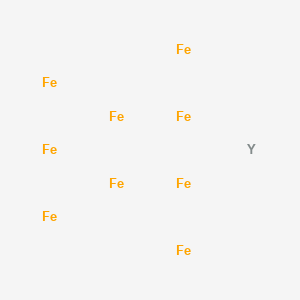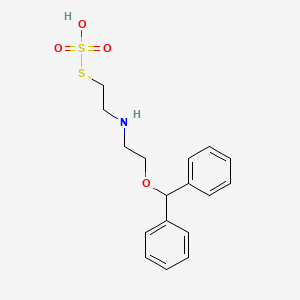
S-2-((2-(Diphenylmethoxy)ethyl)amino)ethyl thiosulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-2-((2-(Diphenylmethoxy)ethyl)amino)ethyl thiosulfate is a chemical compound with the molecular formula C17H21NO4S2. It is known for its unique structure, which includes a diphenylmethoxy group, an aminoethyl chain, and a thiosulfate group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of S-2-((2-(Diphenylmethoxy)ethyl)amino)ethyl thiosulfate typically involves the reaction of diphenylmethanol with ethylene oxide to form 2-(diphenylmethoxy)ethanol. This intermediate is then reacted with thionyl chloride to produce 2-(diphenylmethoxy)ethyl chloride. The final step involves the reaction of 2-(diphenylmethoxy)ethyl chloride with thiosulfate in the presence of a base to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
S-2-((2-(Diphenylmethoxy)ethyl)amino)ethyl thiosulfate undergoes various types of chemical reactions, including:
Oxidation: The thiosulfate group can be oxidized to form sulfonate derivatives.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: The aminoethyl chain can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Sulfonate derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted aminoethyl derivatives.
Applications De Recherche Scientifique
S-2-((2-(Diphenylmethoxy)ethyl)amino)ethyl thiosulfate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of S-2-((2-(Diphenylmethoxy)ethyl)amino)ethyl thiosulfate involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with thiol groups in proteins, leading to the modulation of enzyme activity and signaling pathways. This interaction can result in various biological effects, including antimicrobial and anticancer activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
- S-2-((2-(Diphenylmethoxy)ethyl)amino)ethyl sulfonate
- S-2-((2-(Diphenylmethoxy)ethyl)amino)ethyl thiol
- S-2-((2-(Diphenylmethoxy)ethyl)amino)ethyl chloride
Uniqueness
S-2-((2-(Diphenylmethoxy)ethyl)amino)ethyl thiosulfate is unique due to its combination of a diphenylmethoxy group, an aminoethyl chain, and a thiosulfate group. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds. For example, the thiosulfate group provides distinct reactivity and potential biological activity compared to sulfonate or thiol derivatives .
Propriétés
Numéro CAS |
21221-01-2 |
|---|---|
Formule moléculaire |
C17H21NO4S2 |
Poids moléculaire |
367.5 g/mol |
Nom IUPAC |
[phenyl-[2-(2-sulfosulfanylethylamino)ethoxy]methyl]benzene |
InChI |
InChI=1S/C17H21NO4S2/c19-24(20,21)23-14-12-18-11-13-22-17(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,17-18H,11-14H2,(H,19,20,21) |
Clé InChI |
IHWVFIFWNOQDMH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC=CC=C2)OCCNCCSS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


